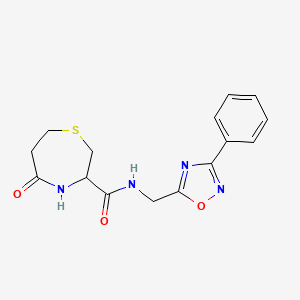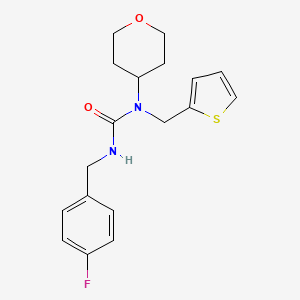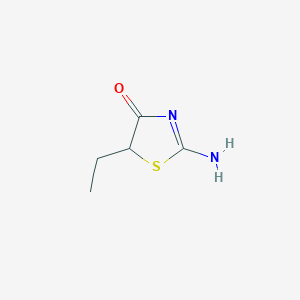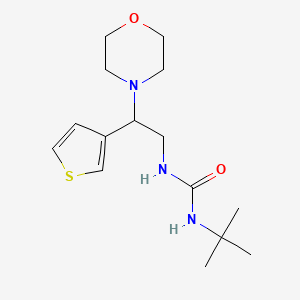
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride” is a derivative of phenol, which has been substituted with an aminoethyl group at the 4-position and a methyl group at the 5-position. The presence of the hydrochloride indicates that this is the hydrochloride salt of the compound, which could affect its solubility and stability .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature aromatic ring (from the phenol), an aminoethyl group, and a methyl group. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
As a phenol derivative, this compound could potentially undergo reactions typical of phenols, such as electrophilic aromatic substitution. The aminoethyl group might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydrochloride salt could increase its solubility in water .科学的研究の応用
Corrosion Inhibition
One significant application of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride derivatives is in corrosion inhibition. Studies have shown that compounds like 2-aminobenzene-1,3-dicarbonitriles derivatives are effective in preventing corrosion of materials such as mild steel in acidic environments. These inhibitors work by forming a protective layer on the material surface, significantly reducing corrosion rates. This application is crucial in industries where metal preservation is essential (Verma et al., 2015).
Antioxidant Activities
Another area of application is in the field of antioxidants. Derivatives of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride, such as 2-(tert-butyl)-5-methylbenzene-1,4-diol and 3-(tert-butyl)-5-methylbenzene-1,2-diol, have been synthesized and studied for their antioxidant properties. These compounds have shown effectiveness in scavenging free radicals, which is valuable in various industries, including food and pharmaceuticals, for preserving products and reducing oxidative stress (Huang et al., 2018).
Drug Development and Medical Research
In medical research, derivatives of this compound have been explored for various therapeutic applications. For instance, 4-hydroxybenzyl-substituted amino acid derivatives, which are structurally related, have been isolated from natural sources and studied for their potential medicinal properties. These derivatives are of interest for their potential bioactivity, including antioxidant properties and possible therapeutic applications in treating oxidative stress-related conditions (Guo et al., 2015).
Molecular Modeling and Drug Repurposing
In the wake of the COVID-19 pandemic, molecular modeling studies have investigated the potential of various alcohol-based drugs, including derivatives of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride, for antiviral activity against SARS-CoV-2. These studies are crucial for drug repurposing efforts, aiming to identify effective treatments rapidly (Palsaniya et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-aminoethyl)-5-methylbenzene-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-6-4-8(11)9(12)5-7(6)2-3-10;/h4-5,11-12H,2-3,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDVNJKANZBXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CCN)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-Furo[3,2-c]pyridin-2-ylethyl)prop-2-enamide](/img/structure/B2558701.png)
![N-(2-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2558702.png)



![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2558707.png)
![1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2558711.png)
![7-Methyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2558712.png)
![2-Chloro-1-[2-(4-phenyl-5-propan-2-yl-1,3-oxazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2558714.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2558716.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2558721.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2558723.png)
